molecular formula C17H12ClNO5 B2929721 5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one CAS No. 879569-13-8

5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one

Cat. No. B2929721
CAS RN: 879569-13-8
M. Wt: 345.74
InChI Key: SWQNMDQBNVYPBH-UHFFFAOYSA-N
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Description

The compound is a benzoxazole derivative. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. Oxazole is a five-membered ring consisting of three carbon atoms, one oxygen atom, and one nitrogen atom . The compound also contains a 1,4-benzodioxin-6-yl group, which is a type of dihydrobenzodioxin, a class of organic compounds containing a benzene ring fused to a 1,4-dioxin .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its benzoxazole and 1,4-benzodioxin-6-yl groups, as well as the other substituents present in the molecule. The exact structure could be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is reacted. Benzoxazoles can participate in a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its exact structure. These properties could be determined experimentally or predicted using computational methods .

Scientific Research Applications

Antimicrobial and Antioxidant Potential

Another study explored the antimicrobial and antioxidant capabilities of newly synthesized 2,3-disubstituted quinazoline-4(3H)-ones, revealing that some compounds demonstrated potent inhibitory action against various bacterial strains. Additionally, these compounds showed profound antioxidant potential, underlining their potential in pharmaceutical applications targeting microbial infections and oxidative stress (Kumar et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzoxazole derivatives have biological activity and are used as pharmaceuticals .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and minimize risk .

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization of its properties, and investigation of its potential applications, particularly in the field of pharmaceuticals .

properties

IUPAC Name

5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO5/c18-11-2-4-14-12(8-11)19(17(21)24-14)9-13(20)10-1-3-15-16(7-10)23-6-5-22-15/h1-4,7-8H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQNMDQBNVYPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CN3C4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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